

Commercial sources for synthetic (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta- cholestanyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanyl-CoA

Cat. No.: B1255040

[Get Quote](#)

Application Notes and Protocols: (25S)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanyl-CoA ((25S)-THC-CoA) is a critical intermediate in the peroxisomal β -oxidation pathway of bile acid synthesis. It is the product of the stereoisomerization of (25R)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanyl-CoA, a reaction catalyzed by the enzyme α -methylacyl-CoA racemase (AMACR). The conversion from the (25R) to the (25S) configuration is an essential step for the subsequent enzymatic reactions that lead to the formation of cholic acid, a primary bile acid.

Dysfunction in the peroxisomal β -oxidation pathway, as seen in Zellweger spectrum disorders, can lead to the accumulation of (25R)-THC-CoA and other atypical bile acid intermediates, resulting in severe liver disease and other metabolic complications. Therefore, the availability and study of (25S)-THC-CoA are crucial for understanding the pathophysiology of these disorders, for the development of diagnostic markers, and for the screening of potential therapeutic agents.

While direct commercial sources for (25S)-THC-CoA are limited, its precursor, (25S)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanoic acid, is commercially available and can be enzymatically or chemically converted to the CoA ester for research purposes.

Commercial Availability

Direct commercial sources for synthetic (25S)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanoic acid are not readily found in mainstream chemical catalogs, suggesting it is primarily available through custom synthesis. However, the precursor acid is available from several suppliers.

Supplier	Product Name	Catalog Number	Purity
Cayman Chemical	(25S)-3 α ,7 α ,12 α -Trihydroxy-5 β -cholestanoic Acid	20323	$\geq 95\%$
Avanti Polar Lipids	3 α ,7 α ,12 α -Trihydroxy-5 β -cholestane-26-oic Acid (25S)	700163	$\geq 98\%$

Biochemical Pathway

The conversion of cholesterol to cholic acid involves a multi-step process occurring in both the endoplasmic reticulum and peroxisomes. (25S)-THC-CoA is a key player in the final stages of this pathway within the peroxisomes.

[Click to download full resolution via product page](#)

Caption: Peroxisomal β -oxidation of the C27 bile acid precursor.

Applications

Enzymatic Assays for α -methylacyl-CoA Racemase (AMACR)

(25S)-THC-CoA can be used as a substrate or a standard in enzymatic assays to determine the activity of AMACR. This is particularly relevant in the context of cancer research, as AMACR is overexpressed in several cancers, including prostate cancer.

Investigating Pathophysiology of Zellweger Spectrum Disorders

Cellular models of Zellweger spectrum disorders, such as induced pluripotent stem cell (iPSC)-derived hepatocytes from patients, can be treated with (25S)-THC-CoA to study its metabolic fate and its contribution to cellular toxicity.^{[1][2]} This can help elucidate the molecular mechanisms underlying liver damage in these conditions.

Drug Screening

High-throughput screening assays can be developed using (25S)-THC-CoA and recombinant AMACR to identify small molecule inhibitors of the enzyme. Such inhibitors could have therapeutic potential in cancers where AMACR is upregulated.

Metabolomics and Biomarker Discovery

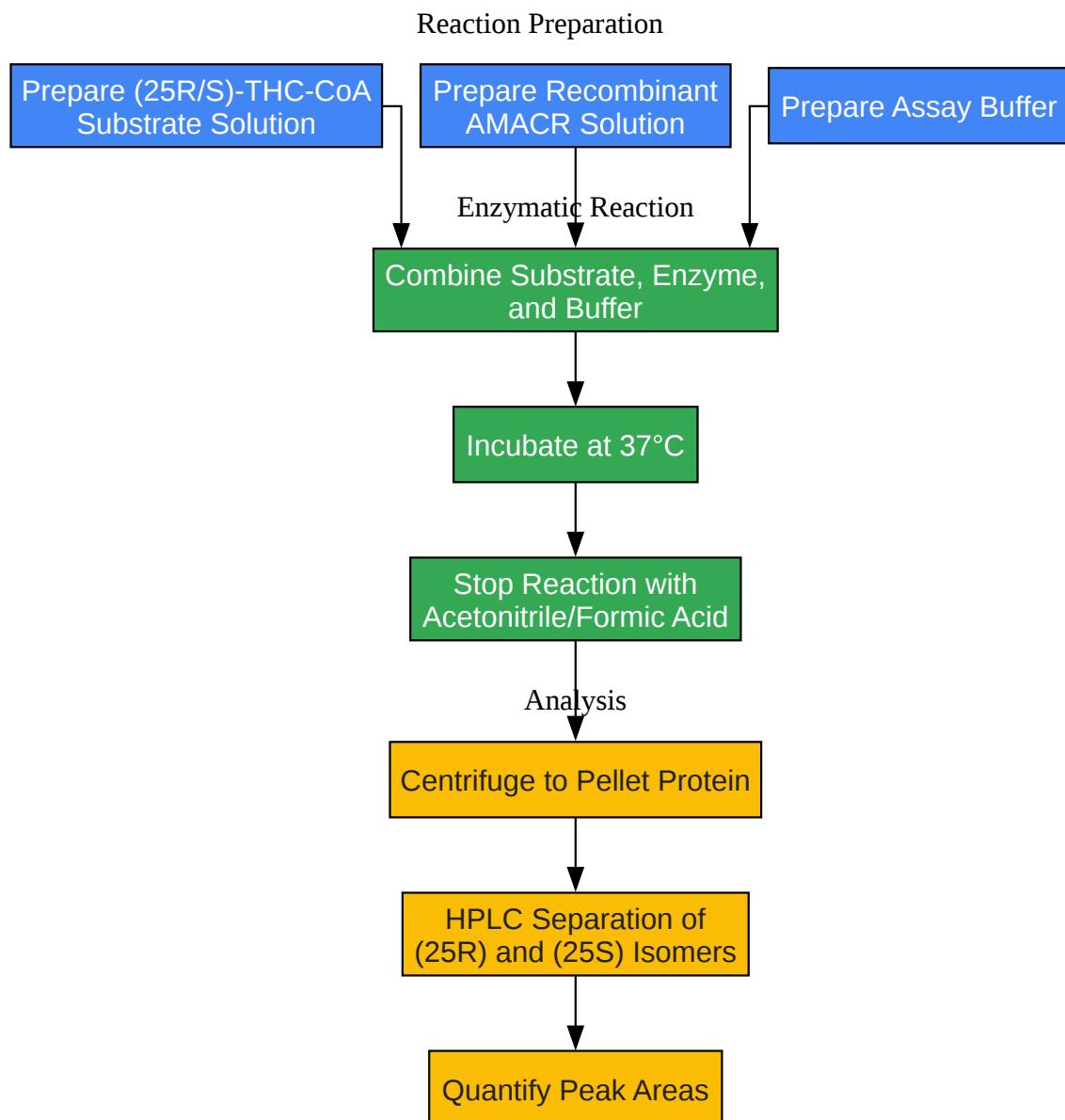
As a key metabolic intermediate, stable isotope-labeled (25S)-THC-CoA can be used as an internal standard for the quantitative analysis of bile acid profiles in biological samples using techniques like LC-MS/MS. This can aid in the discovery of biomarkers for peroxisomal disorders.

Experimental Protocols

Protocol 1: In Vitro Conversion of (25R)-THC-CoA to (25S)-THC-CoA by AMACR

This protocol describes an endpoint assay to measure the racemization activity of AMACR using a mixture of (25R/S)-THC-CoA.

Materials:


- Recombinant human AMACR
- (25R/S)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanyl-CoA (substrate)
- Assay buffer: 50 mM potassium phosphate, pH 7.4
- Quenching solution: Acetonitrile with 0.1% formic acid
- HPLC system with a C18 reverse-phase column
- Mass spectrometer for detection (optional, but recommended for specificity)

Procedure:

- Prepare a stock solution of (25R/S)-THC-CoA in a suitable solvent (e.g., 50% ethanol).
- Prepare the reaction mixture in a microcentrifuge tube:
 - X μ L Assay buffer
 - Y μ L (25R/S)-THC-CoA stock solution (final concentration, e.g., 50 μ M)
 - Z μ L Recombinant AMACR (final concentration, e.g., 1-5 μ g/mL)
 - Bring the total volume to 100 μ L with assay buffer.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding 200 μ L of ice-cold quenching solution.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial for analysis.
- Analyze the sample by reverse-phase HPLC to separate the (25R) and (25S) isomers. The separation can be achieved using a gradient of water and acetonitrile, both containing 0.1% formic acid.

- Quantify the peak areas of the (25R) and (25S) isomers. The conversion rate can be calculated by the change in the ratio of the two isomers compared to a control reaction without the enzyme.

Expected Results: In the presence of active AMACR, the ratio of (25S)-THC-CoA to (25R)-THC-CoA will increase over time, approaching a 1:1 equilibrium.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro AMACR enzymatic assay.

Protocol 2: Cellular Uptake and Metabolism in a Zellweger Syndrome Model

This protocol outlines a method to study the metabolism of (25S)-THC-CoA in iPSC-derived hepatocytes from a Zellweger syndrome patient compared to a healthy control.

Materials:

- iPSC-derived hepatocytes (Zellweger patient and healthy control lines)
- Cell culture medium appropriate for hepatocytes
- (25S)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanyl-CoA
- Lysis buffer (e.g., RIPA buffer)
- Acetonitrile with an internal standard (e.g., deuterated cholic acid)
- LC-MS/MS system

Procedure:

- Plate the iPSC-derived hepatocytes in a suitable format (e.g., 24-well plate) and allow them to mature.
- Prepare a stock solution of (25S)-THC-CoA and dilute it in the cell culture medium to the desired final concentration (e.g., 10-50 μ M).
- Remove the existing medium from the cells and add the medium containing (25S)-THC-CoA. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
- Incubate the cells for a specific time course (e.g., 6, 12, and 24 hours).
- At each time point, collect the cell culture medium.
- Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

- For both the medium and the cell lysate, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.
- Centrifuge the samples at high speed to pellet the proteins.
- Transfer the supernatant to new tubes and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
- Analyze the samples by LC-MS/MS to identify and quantify (25S)-THC-CoA and its downstream metabolites (e.g., 3 α ,7 α ,12 α -trihydroxy-5 β -cholest-24-enoyl-CoA and cholic acid).

Expected Results:

- Healthy control cells are expected to metabolize (25S)-THC-CoA, leading to a decrease in its intracellular concentration and the appearance of downstream metabolites in the medium and cell lysate.
- Zellweger syndrome patient cells, having deficient peroxisomal function, are expected to show impaired metabolism of (25S)-THC-CoA, leading to its accumulation and a significant reduction in the formation of downstream products compared to the control cells.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments. Actual values would need to be determined experimentally.

Parameter	Value	Experimental Context
AMACR Kinetics		
Km for (25R)-THC-CoA	5 - 15 μ M	Recombinant human AMACR
Vmax for (25R)-THC-CoA	100 - 500 nmol/min/mg	Recombinant human AMACR
Cellular Metabolism		
Intracellular (25S)-THC-CoA (Control)	< 1 pmol/mg protein	After 24h incubation
Intracellular (25S)-THC-CoA (Zellweger)	> 10 pmol/mg protein	After 24h incubation
Cholic Acid Secretion (Control)	50 - 200 pmol/mg protein/24h	After incubation with precursor
Cholic Acid Secretion (Zellweger)	< 5 pmol/mg protein/24h	After incubation with precursor

Conclusion

(25S)-3 α ,7 α ,12 α -trihydroxy-5 β -cholestanyl-CoA is an indispensable tool for researchers investigating bile acid metabolism, peroxisomal disorders, and cancer biology. The application notes and protocols provided herein offer a framework for utilizing this key metabolite to advance our understanding of these critical areas of human health and disease. While the direct commercial availability of the CoA ester is limited, its synthesis from the commercially available acid allows for its use in a variety of in vitro and cellular assays. Further research utilizing this compound will undoubtedly contribute to the development of novel diagnostics and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial sources for synthetic (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255040#commercial-sources-for-synthetic-25s-3alpha-7alpha-12alpha-trihydroxy-5beta-cholestanyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com